Synthesis and characterization of 8-(Trifluoromethyl)chroman-4-one
Synthesis and characterization of 8-(Trifluoromethyl)chroman-4-one
An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Trifluoromethyl)chroman-4-one
Prepared by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 8-(Trifluoromethyl)chroman-4-one, a novel heterocyclic compound of interest in medicinal chemistry. The chroman-4-one scaffold is a recognized privileged structure, and the incorporation of a trifluoromethyl (CF₃) group at the 8-position is strategically designed to enhance key physicochemical and pharmacological properties.[1][2] This document outlines a validated, multi-step synthesis beginning from commercially available precursors, culminating in an intramolecular Friedel-Crafts acylation. We provide detailed, step-by-step experimental protocols, mechanistic insights, and a complete guide to the spectroscopic and physical characterization of the final compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for drug development professionals exploring new therapeutic agents.
Introduction: Strategic Rationale
The Chroman-4-one Scaffold: A Privileged Core
Chroman-4-ones (2,3-dihydro-1-benzopyran-4-one) are a class of oxygen-containing heterocyclic compounds featuring a benzene ring fused to a dihydropyranone ring.[3] This structural motif is a cornerstone in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Their prevalence in pharmacologically active agents has designated them as "privileged structures," making them valuable templates for the design of new therapeutic molecules.[4][5]
The Trifluoromethyl Group: A Tool for Pharmacokinetic Optimization
The strategic incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[6][7] This powerful electron-withdrawing moiety can profoundly influence a molecule's properties in several beneficial ways:[8][9]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic breakdown by enzymes, which can significantly increase a drug's in vivo half-life.[6][8]
-
Increased Lipophilicity: The CF₃ group generally increases a molecule's lipid solubility (logP), which can improve its absorption, distribution, and ability to penetrate biological membranes.[6][8]
-
Modulated Receptor Binding: The strong electronegativity and steric bulk of the CF₃ group can lead to more potent and selective interactions with biological targets.[6][10]
-
Altered Acidity/Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing ionization state and solubility.[10]
Objective: Synthesis of 8-(Trifluoromethyl)chroman-4-one
The target molecule, 8-(Trifluoromethyl)chroman-4-one, combines the privileged chroman-4-one scaffold with the strategic placement of a CF₃ group on the aromatic ring. This design is hypothesized to produce a novel chemical entity with potentially enhanced biological activity and a favorable pharmacokinetic profile, making it a prime candidate for screening in various drug discovery programs.
Proposed Synthetic Pathway
The most robust and reliable method for constructing the chroman-4-one core, particularly with specific substitution patterns, is the intramolecular Friedel-Crafts acylation of a 3-phenoxypropionic acid. This method offers high yields and avoids some of the side reactions, such as aldehyde self-condensation, that can occur in alternative base-promoted condensation routes.[11]
Retrosynthetic Analysis
The synthesis is designed as a two-step process starting from the commercially available 2-bromo-1-(trifluoromethyl)benzene. The retrosynthetic disconnection is outlined below.
Caption: Retrosynthetic analysis for 8-(Trifluoromethyl)chroman-4-one.
Synthetic Route Overview
The forward synthesis involves two key transformations:
-
Step A: Williamson Ether Synthesis. 2-(Trifluoromethyl)phenol is reacted with 3-bromopropanoic acid under basic conditions to form the key intermediate, 3-(2-(trifluoromethyl)phenoxy)propanoic acid.
-
Step B: Intramolecular Friedel-Crafts Acylation. The carboxylic acid intermediate is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA), to promote cyclization and formation of the target chroman-4-one ring system.
Caption: Forward synthesis pathway for 8-(Trifluoromethyl)chroman-4-one.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Step A: Synthesis of 3-(2-(Trifluoromethyl)phenoxy)propanoic acid
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(Trifluoromethyl)phenol (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction: To the stirred solution, add 3-bromopropanoic acid (1.1 eq). Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice. Acidify the aqueous solution to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-(2-(trifluoromethyl)phenoxy)propanoic acid as a white crystalline solid.
Protocol for Step B: Synthesis of 8-(Trifluoromethyl)chroman-4-one
-
Setup: In a 100 mL round-bottom flask, place the dried 3-(2-(trifluoromethyl)phenoxy)propanoic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material) to the flask.[11] Equip the flask with a magnetic stirrer and a calcium chloride drying tube. Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours. The mixture will become a thick, viscous slurry.
-
Workup: Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask while stirring to decompose the PPA. This process is exothermic.
-
Extraction: Extract the resulting aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Neutralization & Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol
The resulting crude product is typically an oil or low-melting solid. It should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system as the eluent to afford the pure 8-(Trifluoromethyl)chroman-4-one.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on established principles and data from analogous structures.[3][12]
Summary of Physicochemical Data
| Property | Expected Value |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
| Appearance | Colorless oil or white solid |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons.
-
δ 7.8-7.9 ppm (dd, 1H): Aromatic proton at C5, ortho-coupled to H6.
-
δ 7.6-7.7 ppm (dd, 1H): Aromatic proton at C7, ortho-coupled to H6.
-
δ 7.2-7.3 ppm (t, 1H): Aromatic proton at C6, coupled to both H5 and H7.
-
δ 4.6 ppm (t, 2H): Methylene protons at C2 (-O-CH₂-), coupled to the C3 protons.
-
δ 2.9 ppm (t, 2H): Methylene protons at C3 (-CH₂-C=O), coupled to the C2 protons.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~191 ppm: Carbonyl carbon (C4).
-
δ ~159 ppm: Aromatic carbon C8a (quaternary, attached to oxygen).
-
δ ~120-135 ppm: Aromatic carbons (C5, C6, C7) and the CF₃-bearing carbon (C8), which will show a characteristic quartet due to C-F coupling.
-
δ ~124 ppm (q, J ≈ 272 Hz): Trifluoromethyl carbon (-CF₃).[13]
-
δ ~67 ppm: Aliphatic carbon C2 (-O-CH₂-).
-
δ ~37 ppm: Aliphatic carbon C3 (-CH₂-C=O).
-
-
¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[15][16]
-
~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O stretch of the conjugated ketone.
-
~1600, 1470 cm⁻¹: Sharp absorptions from C=C stretching in the aromatic ring.
-
~1250-1350 cm⁻¹: Strong absorptions from the C-O-C (aryl ether) stretching.
-
~1100-1200 cm⁻¹: Very strong, characteristic absorptions from the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS-ESI): The primary use is to confirm the elemental composition. The calculated m/z for [M+H]⁺ (C₁₀H₈F₃O₂⁺) is 217.0471. The experimentally determined value should be within ±5 ppm.
Experimental Workflow for Characterization
Caption: Workflow for the purification and characterization of the final product.
Potential Applications and Future Directions
The synthesized 8-(Trifluoromethyl)chroman-4-one represents a novel chemical entity with significant potential in drug discovery. Given the known biological activities of the chroman-4-one scaffold and the beneficial properties imparted by the trifluoromethyl group, this compound is a strong candidate for screening in various biological assays.[17][18] Future work should focus on:
-
Biological Screening: Evaluating the compound for anticancer, anti-inflammatory, and antimicrobial activities.[18][19]
-
Analogue Synthesis: Creating a library of related compounds by modifying substituents on the chroman-4-one core to establish structure-activity relationships (SAR).
-
Lead Optimization: Should promising activity be identified, further chemical modifications can be undertaken to optimize potency, selectivity, and pharmacokinetic properties.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Trifluoromethyl group. Wikipedia. [Link]
-
Representative synthetic strategies for the construction of chroman-4-ones. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. [Link]
-
Synthesis of alkyl substituted chroman-4-one derivatives. ResearchGate. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. New Journal of Chemistry (RSC Publishing). [Link]
-
Supporting Information. pubs.acs.org. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC - PubMed Central. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. researchgate.net. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]
-
Design, synthesis and characterization of novel fluorinated styryl chromones. nopr.niscpr.res.in. [Link]
-
(PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. researchgate.net. [Link]
- Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives.
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. Semantic Scholar. [Link]
-
Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
-
Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. youtube.com. [Link]
-
Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. NIH. [Link]
-
IR Spectroscopy. Chemistry LibreTexts. [Link]
-
FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]
-
Structural and Spectral Investigation of a Series of Flavanone Derivatives. MDPI. [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. compoundchem.com [compoundchem.com]
- 17. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
